

# Spectroscopic and Biological Profile of Perilloxin: A Technical Guide

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## Compound of Interest

Compound Name: Perilloxin

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This technical guide provides an in-depth overview of the spectroscopic data for **Perilloxin**, a novel prenylated 3-benzoxepin derivative isolated from the stems of *Perilla frutescens* var. *acuta*. This document includes a summary of its mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopic data, alongside the experimental protocols for its isolation and characterization. Furthermore, its role as a cyclooxygenase-1 (COX-1) inhibitor is detailed with a corresponding signaling pathway diagram.

## Spectroscopic Data of Perilloxin

The structural elucidation of **Perilloxin** was achieved through a combination of spectroscopic techniques. The key quantitative data are summarized below.

**Table 1: Mass Spectrometry and UV Data for Perilloxin**

Parameter	Value	Reference
Molecular Ion Peak (EIMS)	m/z 274	[1]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>4</sub>	[2]
Molecular Weight	274.31 g/mol	[2]
UV λ <sub>max</sub> (EtOH)	217 (sh), 237, 355 nm	[1]

**Table 2:  $^1\text{H}$  NMR Spectral Data of Perilloxin (in  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
4.50	t	8.8	H-2	[1]
3.08	dd	16.4, 8.8	H-3a	
3.01	dd	16.4, 9.5	H-3b	
1.31	s	$\text{CH}_3$		
1.18	s	$\text{CH}_3$		
3.70	s	$\text{OCH}_3$		
5.86	d	7.1	Aromatic H	
5.46	d	7.1	Aromatic H	
5.79	d	7.2	Aromatic H	
5.66	d	7.2	Aromatic H	
6.47	s	Aromatic H		

**Table 3:  $^{13}\text{C}$  NMR Spectral Data of Perilloxin (in  $\text{CDCl}_3$ )**

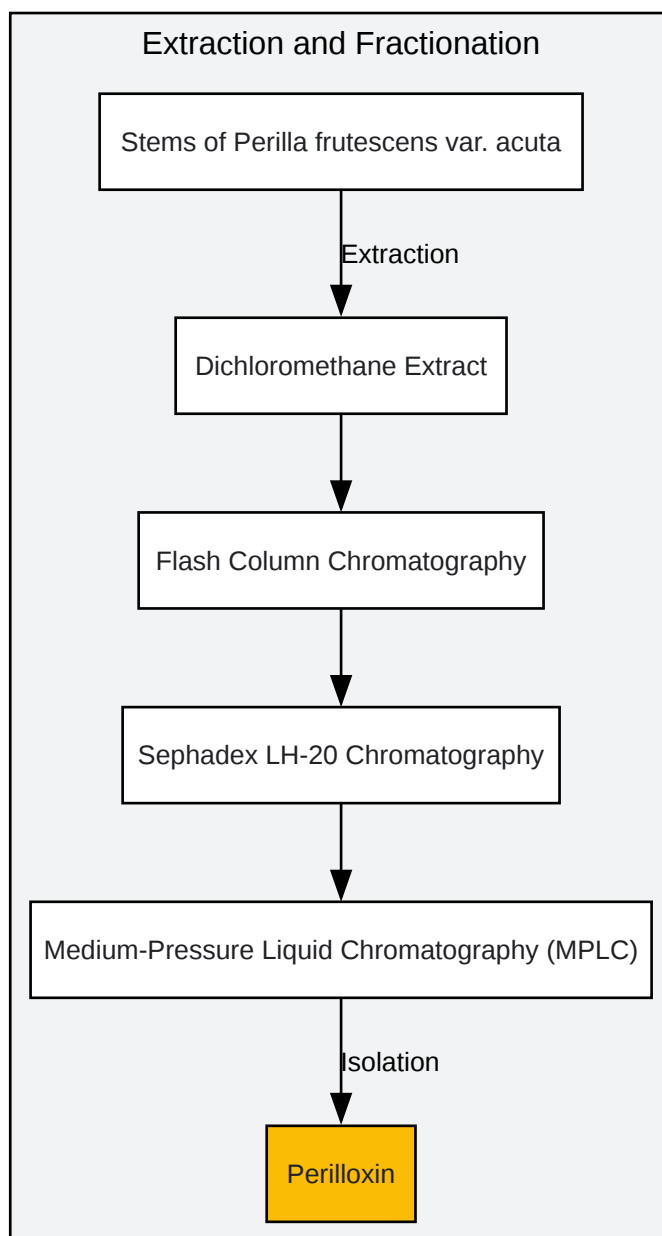
Chemical Shift ( $\delta$ ) ppm	Carbon Type	Reference
89.0	C-2	
31.2	C-3	
71.7	Quaternary C	
26.2	$\text{CH}_3$	
24.2	$\text{CH}_3$	
56.8	$\text{OCH}_3$	

Note: The original publication mentions 10 unsaturated carbons, including five quaternary carbons and five methine groups, but does not provide all specific chemical shifts for the aromatic region in the summary.

## Experimental Protocols

### Isolation of Perilloxin

**Perilloxin** was isolated from the dichloromethane extract of the stems of *Perilla frutescens* var. *acuta*. The isolation process involved bioassay-guided fractionation utilizing an in vitro cyclooxygenase-1 test. The separation was achieved through a multi-step chromatographic process.



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*Isolation workflow for **Perilloxin**.*

## Spectroscopic Analysis

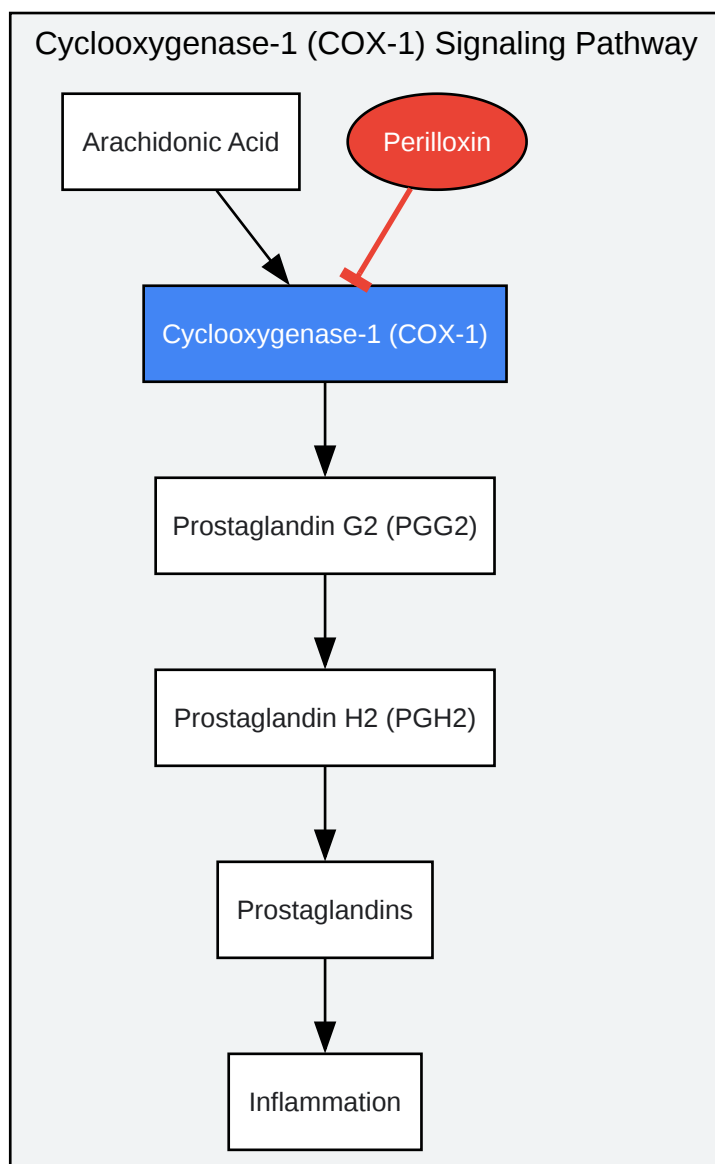
The structure of **Perilloxin** was elucidated using a suite of spectroscopic methods:

- UV Spectroscopy: The UV spectrum was recorded in ethanol.

- Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular ion peak.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ). Further structural confirmation was obtained through Nuclear Overhauser Effect (NOE),  $^1\text{H}$ - $^{13}\text{C}$  Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

## Biological Activity and Signaling Pathway

**Perilloxin** has been identified as an inhibitor of cyclooxygenase-1 (COX-1), with an  $\text{IC}_{50}$  value of 23.2  $\mu\text{M}$ . COX-1 is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation. By inhibiting COX-1, **Perilloxin** can block the production of prostaglandins, which is the basis for its anti-inflammatory potential.



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*Inhibition of the COX-1 pathway by **Perilloxin**.*

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Perilloxin | C<sub>16</sub>H<sub>18</sub>O<sub>4</sub> | CID 10468570 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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